molecular formula C20H18O5 B1675296 Licoflavone C CAS No. 72357-31-4

Licoflavone C

Cat. No.: B1675296
CAS No.: 72357-31-4
M. Wt: 338.4 g/mol
InChI Key: MEHHCBRCXIDGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Licoflavone C (CAS: 72357-31-4) is a flavonoid isolated from Retama raetam flowers and Glycyrrhiza species (licorice). Its molecular formula is C₂₀H₁₈O₅, with a molecular weight of 338.4 g/mol . Structurally, it is characterized by a 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one backbone . Pharmacologically, it exhibits antimicrobial, cytotoxic, and gastroprotective properties. For instance, it inhibits Pseudomonas aeruginosa and Escherichia coli with MIC values of 7.81–15.62 µg/mL and demonstrates antifungal activity . In gastric mucosal cells, this compound (6–12 mg/L) reduces aspirin-induced oxidative stress by enhancing antioxidant enzymes (e.g., SOD, CAT) and suppressing apoptosis via modulation of Bax/Bcl-2 expression and ERK1/2 signaling . Safety assessments classify it as non-hazardous under OSHA and NFPA standards .

Preparation Methods

Synthetic Routes:: The synthetic route for Licoflavone C involves prenylation of apigenin (8-prenylapigenin). Prenylation is the addition of a prenyl group (a five-carbon isoprenoid unit) to the flavone backbone. The specific reaction conditions and reagents used in this prenylation process are detailed in scientific literature.

Industrial Production:: While this compound is primarily obtained from natural sources, industrial-scale production methods may involve extraction and purification from plants or chemical synthesis using prenylation reactions.

Chemical Reactions Analysis

Reactions Undergone:: Licoflavone C can undergo various chemical reactions, including:

    Prenylation: The addition of a prenyl group to the flavone structure.

    Oxidation/Reduction: Depending on the functional groups present, this compound may participate in redox reactions.

    Substitution: Substituent groups can be added or replaced on the flavone scaffold.

Common Reagents and Conditions::
  • Prenylation typically involves prenyltransferase enzymes or chemical prenylating agents.
  • Oxidation and reduction reactions may use oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4).
  • Substitution reactions may employ Lewis acids or bases.

Major Products:: The major product of prenylation is this compound itself. Other products may arise from side reactions or further modifications.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Licoflavone C has a molecular formula of C20H18O5C_{20}H_{18}O_{5} and is characterized by its prenylated structure, which enhances its lipid solubility and cellular uptake. The compound primarily interacts with several biological targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Inhibits angiogenesis by blocking signaling pathways.
  • Estrogen Receptors (ERα and ERβ) : Acts as an agonist, influencing gene expression related to cell growth and differentiation.

The interaction with these targets affects critical biochemical pathways such as the PI3K/AKT and MEK/ERK signaling pathways, which are vital for cellular proliferation and survival.

Antigenotoxicity

This compound has been shown to exhibit protective effects against genotoxicity induced by certain chemotherapeutic agents. A study demonstrated that it significantly reduced chromosome damage caused by daunorubicin and mitomycin C in human peripheral lymphocytes. The compound was effective at concentrations of 0.1 µM and 1.0 µM, indicating its potential as a protective agent in cancer therapy .

Antiviral Activity

Recent research highlighted the ability of this compound to inhibit SARS-CoV-2 nsp13 helicase activity. It demonstrated an IC50 value of 24 μM against this viral enzyme, showcasing its potential as a therapeutic agent against COVID-19. The compound acts as a noncompetitive inhibitor, suggesting a unique mechanism of action that could be leveraged in antiviral drug development .

Cancer Research

This compound's anti-cancer properties have been explored in various studies:

  • Cytotoxicity : It has shown significant cytotoxic effects on HepG2 liver cancer cells with an IC50 value of 9 µg/ml.
  • Mechanisms of Action : The compound's ability to modulate estrogen receptors may play a role in inhibiting tumor growth and metastasis in hormone-dependent cancers .

Industrial Applications

The antioxidant properties of this compound make it a candidate for various industrial applications, including:

  • Food Industry : As a natural preservative due to its ability to scavenge free radicals.
  • Cosmetic Industry : Potential use in formulations aimed at skin protection and anti-aging due to its cellular protective effects.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReference
AntigenotoxicityReduces chromosome damage from chemotherapeutics
Antiviral ActivityInhibits SARS-CoV-2 nsp13 helicase (IC50: 24 μM)
CytotoxicityIC50 against HepG2 cells: 9 µg/ml
Estrogen Receptor ModulationAgonist activity influencing cancer growth

Case Studies

  • Genotoxicity Study : In vitro assays demonstrated that this compound mitigates DNA damage caused by chemotherapeutic agents without increasing spontaneous mutation rates, indicating its safety profile as an adjunctive treatment in cancer therapy .
  • SARS-CoV-2 Inhibition Study : The compound's dual inhibition of nsp13 activities suggests it could be developed into a therapeutic agent against COVID-19, highlighting its importance in current global health challenges .

Mechanism of Action

The exact mechanism by which Licoflavone C exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways within cells.

Comparison with Similar Compounds

Structural Similarities and Differences

Licoflavone C belongs to the flavone subclass, sharing a core benzopyran-4-one structure with other licorice-derived flavonoids. Key structural distinctions include:

  • Licoflavone A : Contains C₂₀H₁₈O₄ (molecular weight: 322.35 g/mol) and lacks the 8-prenyl group present in this compound .
  • Licoflavone B : Shares a similar backbone but differs in hydroxylation and prenylation patterns, contributing to its distinct bioactivity .
  • Derrone: A structurally related flavonoid from Retama raetam with enhanced antifungal potency against Candida spp. (MIC: 7.81 µg/mL) due to additional methoxy groups .

Pharmacological Activities

Compound Antimicrobial Activity (MIC/MBC, µg/mL) Cytotoxicity (Hep-2 Cells) Unique Properties
This compound P. aeruginosa: 7.81–15.62; E. coli: 15.62 IC₅₀: ~10 µg/mL Gastroprotection via ERK1/2 pathway
Licoflavone A Not reported Not reported Inhibits PTP1B (IC₅₀: 54.5 µM)
Licoflavone B Not reported Not reported Anti-parasitic (ATPase IC₅₀: 23.78 µM)
Derrone Candida spp.: 7.81 IC₅₀: ~10 µg/mL Stronger antifungal activity
Ciwujiatone N/A N/A Broad gene interaction (38 targets)

Mechanism of Action

  • Antimicrobial Activity : this compound and Derrone disrupt microbial membranes and inhibit efflux pumps, but Derrone’s methoxy groups enhance lipid bilayer penetration .
  • Cytotoxicity : Both this compound and Derrone induce apoptosis in Hep-2 cells via mitochondrial pathways, though this compound shows additional ROS-scavenging effects .
  • Gastroprotection : Unique to this compound, this activity involves downregulating pro-apoptotic Bax and upregulating anti-apoptotic Bcl-2 in gastric cells .

Solubility and Stability

  • This compound: Stable at -20°C (3 years); soluble in DMSO and ethanol but poorly in water .
  • Licoflavone A : Similar stability but lower aqueous solubility (<0.1 mg/mL) .
  • Derrone : Higher lipophilicity due to methoxy groups, enhancing membrane permeability .

Research Implications and Limitations

This compound’s dual antimicrobial and gastroprotective roles make it a candidate for combination therapies (e.g., with NSAIDs). However, its poor water solubility limits bioavailability, necessitating formulations like phospholipid complexes (96% compound rate achieved via ethanol-based methods) . Comparatively, Derrone’s superior antifungal activity and Ciwujiatone’s multi-target gene interactions highlight the need for structure-activity relationship (SAR) studies to optimize therapeutic profiles .

Key Limitations :

  • Most studies are in vitro; in vivo pharmacokinetics and toxicity data are lacking .
  • Clinical relevance of cytotoxicity (Hep-2 cells) remains unclear .

Biological Activity

Licoflavone C, a naturally occurring prenyl-flavonoid extracted from Genista ephedroides , has garnered attention for its diverse biological activities. This article synthesizes current research findings, including cytotoxicity, antioxidative effects, and protective mechanisms against genotoxicity, along with case studies and data tables that elucidate its potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Cytotoxic Effects : It has been shown to induce apoptosis in various cancer cell lines.
  • Antioxidative Properties : this compound acts as an antioxidant, mitigating oxidative stress in human cells.
  • Genotoxicity Protection : It protects against chromosome damage induced by chemotherapeutic agents like daunorubicin (DAU) and mitomycin C (MMC).
  • Antimicrobial Activity : Exhibits antibacterial and antifungal properties against several pathogens.

Cytotoxicity and Antioxidative Effects

Research indicates that this compound possesses significant cytotoxic effects against cancer cell lines. A study demonstrated that it enhances cytotoxicity in H4IIE cells without compromising antioxidative properties. The compound's cytotoxic activity was evaluated using the MTT assay, revealing effective concentrations ranging from 7.81 to 15.62 µg/mL against various bacteria and fungi .

Protective Mechanisms Against Genotoxicity

This compound has been shown to attenuate the genotoxic effects of MMC and DAU in cultured human peripheral lymphocytes. In a micronucleus assay, it significantly reduced the frequency of micronuclei induced by these agents at non-toxic concentrations (0.1 µM and 1.0 µM). The results indicated a protective effect against chromosome damage, with reductions in genotoxicity observed at rates of 35.1% to 46.6% depending on the concentration used .

Case Studies

Case Study 1: Antigenotoxicity Assessment
In a controlled study assessing the antigenotoxicity of this compound, researchers treated human lymphocytes with DAU and MMC alongside varying concentrations of this compound. The findings illustrated a marked decrease in genotoxicity, confirming its protective role against chemotherapeutic-induced damage .

Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa and Escherichia coli . The compound demonstrated strong activity in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
CytotoxicityInduces apoptosis in cancer cells; effective at low concentrations
AntioxidativeReduces oxidative stress; enhances cellular antioxidant defenses
Genotoxicity ProtectionReduces micronuclei formation; protects chromosomes from chemotherapeutic agents
AntimicrobialEffective against bacterial and fungal pathogens

Inhibition Kinetics Against SARS-CoV-2 nsp13

CompoundIC50 (µM)Inhibition Type
This compound1.34 ± 0.31Noncompetitive
Myricetin<0.76Competitive
Quercetin<0.76Competitive

The inhibition kinetics studies revealed that this compound acts as a noncompetitive inhibitor against the SARS-CoV-2 nsp13 helicase, highlighting its potential as a therapeutic agent during viral infections .

Q & A

Basic Research Questions

Q. How is Licoflavone C chemically characterized, and what analytical methods ensure its purity for research use?

this compound (C₂₀H₁₈O₅, CAS 72357-31-4) is typically characterized via high-performance liquid chromatography (HPLC) to confirm purity (≥95%) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Analytical protocols should include retention time comparisons with certified reference standards and quantification of prenyl group positioning (C-8) to distinguish it from similar flavonoids . For reproducibility, researchers must document solvent systems, column specifications, and detection wavelengths in methodology sections .

Q. What are the established biological mechanisms underlying this compound’s antioxidant and antifungal properties?

Studies indicate that this compound exerts antioxidant effects via hydrogen atom transfer to neutralize free radicals, particularly in lipid peroxidation models. Its antifungal activity against Candida spp. is attributed to membrane disruption, validated through ergosterol binding assays and scanning electron microscopy (SEM) imaging . Researchers should use standardized in vitro models (e.g., DPPH radical scavenging, microdilution broth assays) with positive controls (e.g., ascorbic acid, fluconazole) to ensure comparability across studies .

Q. What are the recommended storage conditions for this compound to maintain stability in long-term studies?

this compound should be stored at 2–8°C in airtight, light-protected containers to prevent degradation. Stability studies recommend periodic HPLC reanalysis (every 6 months) to monitor purity, particularly if the compound is solubilized in dimethyl sulfoxide (DMSO) for cell-based assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s dose-dependent effects on chromosomal protection in human lymphocytes?

Experimental designs should incorporate:

  • Dose ranges : Based on prior EC₅₀ values (e.g., 10–100 μM in DAU/MMC-induced chromosomal damage models) .
  • Controls : Negative (untreated cells), positive (e.g., amifostine for radioprotection), and solvent controls (DMSO ≤0.1%).
  • Endpoints : Micronucleus frequency, comet assay for DNA damage, and flow cytometry for apoptosis/necrosis ratios. Methodological transparency in cell culture conditions (e.g., RPMI-1640 medium, 37°C, 5% CO₂) and statistical power calculations (α = 0.05, β = 0.2) are critical for reproducibility .

Q. How should discrepancies in reported biological activities of this compound be addressed in systematic reviews?

Contradictions (e.g., variable IC₅₀ values in antifungal assays) require meta-analysis with subgroup stratification by:

  • Experimental variables : Fungal strain variability, incubation time, and culture media composition.
  • Compound source : Purity verification via third-party certificates or independent HPLC validation. Cochrane guidelines recommend risk-of-bias assessments (e.g., ROB-2 tool) to evaluate study quality and heterogeneity metrics (I² statistic) to quantify inconsistency .

Q. What strategies ensure reproducibility in synthesizing and isolating this compound from natural sources?

Reproducibility hinges on:

  • Extraction protocols : Soxhlet extraction with ethanol:water (70:30 v/v), followed by silica gel chromatography for purification.
  • Validation : Cross-laboratory validation using shared reference materials and inter-laboratory comparisons of NMR/HPLC data. Detailed reporting of plant material origin (e.g., Glycyrrhiza inflata root batches) and seasonal variations in prenylflavonoid content is essential .

Q. How can this compound’s synergistic interactions with conventional antifungals be systematically investigated?

Use checkerboard assays to determine fractional inhibitory concentration indices (FICI) with azoles (e.g., fluconazole) or polyenes (e.g., amphotericin B). Synergy (FICI ≤0.5) should be confirmed via time-kill curves and mechanistic studies (e.g., efflux pump inhibition assays). Researchers must predefine criteria for additive/antagonistic effects and control for solvent interactions .

Q. Methodological Frameworks

  • PICO Framework : For clinical relevance, structure questions around Population (e.g., fungal isolates), Intervention (this compound dosage), Comparison (standard antifungals), and Outcomes (MIC reduction) .
  • FINER Criteria : Ensure questions are Feasible (resource-appropriate), Novel (address literature gaps), Ethical (comply with biosafety protocols), and Relevant (therapeutic potential) .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHCBRCXIDGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904164
Record name Licoflavone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72357-31-4
Record name Licoflavone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072357314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licoflavone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOFLAVONE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQ85982ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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